![molecular formula C7H9NO5S B14128927 {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid CAS No. 1018168-21-2](/img/structure/B14128927.png)
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is a compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the oxazole ring . The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions . The acetic acid moiety is often introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) or ruthenium(II) are often employed to facilitate the cycloaddition reactions . Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxazole compounds.
Applications De Recherche Scientifique
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of {[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity . The acetic acid moiety can participate in acid-base interactions, influencing the compound’s solubility and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazoles: Isoxazoles share the oxazole ring structure and are known for their diverse chemical and biological properties.
Uniqueness
{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid is unique due to the presence of the sulfonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in different fields.
Propriétés
Numéro CAS |
1018168-21-2 |
|---|---|
Formule moléculaire |
C7H9NO5S |
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
2-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C7H9NO5S/c1-5-2-6(8-13-5)3-14(11,12)4-7(9)10/h2H,3-4H2,1H3,(H,9,10) |
Clé InChI |
STXKVDOPKNVQKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)CS(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


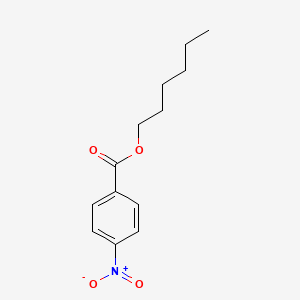
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
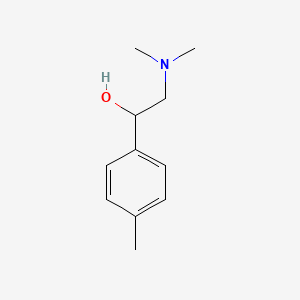

![[4-amino-2-(2-bicyclo[2.2.1]heptanylamino)-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B14128872.png)
![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
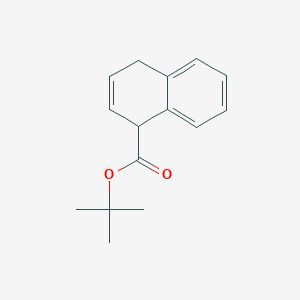
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)


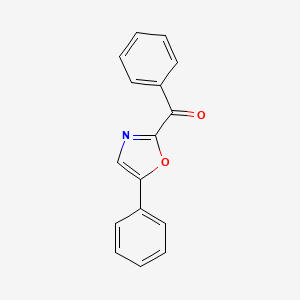

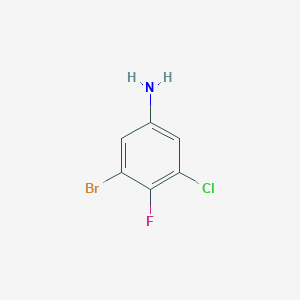
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
